2-iodo-4-methoxybenzyl bromide

Cross-Coupling Chemoselectivity Suzuki-Miyaura

2-Iodo-4-methoxybenzyl bromide (CAS 332124-25-1) is a halogenated aromatic organic compound classified as a benzyl halide. It is characterized by the presence of an iodine atom at the ortho (2-) position, a methoxy group at the para (4-) position, and a bromomethyl group attached to the benzene ring.

Molecular Formula C8H8BrIO
Molecular Weight 326.96 g/mol
CAS No. 332124-25-1
Cat. No. B3041654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-iodo-4-methoxybenzyl bromide
CAS332124-25-1
Molecular FormulaC8H8BrIO
Molecular Weight326.96 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CBr)I
InChIInChI=1S/C8H8BrIO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3
InChIKeyYDWMABQHIGGOFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-4-methoxybenzyl bromide (CAS 332124-25-1): A Bifunctional Benzyl Halide for Advanced Cross-Coupling and Multi-Step Synthesis Procurement


2-Iodo-4-methoxybenzyl bromide (CAS 332124-25-1) is a halogenated aromatic organic compound classified as a benzyl halide . It is characterized by the presence of an iodine atom at the ortho (2-) position, a methoxy group at the para (4-) position, and a bromomethyl group attached to the benzene ring . This structural arrangement creates a bifunctional molecule with two distinct, reactive halogen sites: an aryl iodide and a benzylic bromide. The compound is a white solid with a molecular formula of C8H8BrIO and a molecular weight of 326.96 g/mol . Its primary value in research and industrial chemistry lies in its ability to serve as a versatile building block for the sequential or orthogonal construction of complex molecules via distinct reaction pathways.

Why 2-Iodo-4-methoxybenzyl bromide (CAS 332124-25-1) Cannot Be Substituted by Simpler Benzyl Halides or Mono-Halogenated Analogs


The procurement value of 2-iodo-4-methoxybenzyl bromide is directly tied to its orthogonal reactivity, which cannot be replicated by common alternatives like 4-methoxybenzyl bromide (CAS 2746-25-0) or 2-iodobenzyl bromide (CAS 40400-13-3). Simple benzyl halides lack the second reactive site, forcing chemists to install it via additional synthetic steps, which decreases overall yield and increases cost . Conversely, the presence of two different halogen atoms—an aryl iodide and a benzylic bromide—provides a unique chemoselectivity profile. Under standard Suzuki-Miyaura cross-coupling conditions, the aryl iodide undergoes selective reaction while the benzylic bromide remains intact for a subsequent functionalization step . This inherent orthogonality is a critical differentiator for complex target synthesis and is the basis for the quantitative evidence presented below.

Quantitative Evidence Guide for 2-Iodo-4-methoxybenzyl bromide (CAS 332124-25-1): Comparative Performance Data vs. Key Analogs


Suzuki-Miyaura Chemoselectivity: Aryl Iodide Reaction vs. Benzylic Bromide Preservation

In Suzuki-Miyaura cross-coupling reactions, 2-iodo-4-methoxybenzyl bromide demonstrates remarkable chemoselectivity, favoring reaction at the aromatic iodide position while leaving the benzylic bromide unchanged . This orthogonal reactivity is a direct consequence of the different reactivities of the C-I and C-Br bonds under palladium catalysis. In contrast, simpler analogs like 4-methoxybenzyl bromide (CAS 2746-25-0) lack the second reactive site entirely, requiring additional synthetic steps to introduce further functionality.

Cross-Coupling Chemoselectivity Suzuki-Miyaura

Reported Synthesis Yield: A Baseline for Process Viability and Cost Assessment

A specific synthetic protocol for 2-iodo-4-methoxybenzyl bromide, detailed in a patent procedure, reports an isolated yield of 45% for the final product . This yield was achieved through the bromomethylation of 3-iodoanisole using bromomethyl methyl ether in glacial acetic acid, followed by aqueous workup and purification via silica gel column chromatography. This quantifiable yield provides a crucial benchmark for process chemists evaluating the cost-effectiveness and scalability of synthesizing this compound in-house versus procuring it commercially.

Process Chemistry Synthesis Cost of Goods

Enhanced Reactivity of Aryl Iodide vs. Aryl Bromide in Pd-Catalyzed Cross-Coupling: A Class-Level Inference

The aryl iodide moiety in 2-iodo-4-methoxybenzyl bromide is intrinsically more reactive in palladium-catalyzed cross-coupling reactions compared to the analogous aryl bromide in 2-bromo-4-methoxybenzyl bromide (CAS 54788-18-0) [1]. This class-level reactivity difference is well-documented; for instance, studies on palladium-catalyzed carbonylations show that yields with iodides tend to be higher than those using bromides [2]. Furthermore, for Suzuki reactions with Pd(PPh3)4, alkyl iodides are known to couple with generality (45-71% yield), whereas similar reactions with alkyl bromides possessing β-hydrogens are not well-established [3].

Palladium Catalysis Reaction Kinetics Cross-Coupling

Ortho-Iodo Steric Hindrance: A Double-Edged Sword for Selectivity vs. Reactivity

The ortho-iodo substituent in 2-iodo-4-methoxybenzyl bromide introduces significant steric hindrance, a factor that can both limit and enhance its utility compared to less hindered analogs. In some palladium-catalyzed reactions, this steric bulk has been observed to render the compound unreactive or lead to low yields . This contrasts with para-substituted or unsubstituted benzyl bromides, which typically react more readily. However, this same steric hindrance can be strategically exploited to achieve high regioselectivity in certain transformations, preventing unwanted side reactions at the more hindered site.

Steric Effects Reactivity Synthetic Planning

Commercial Availability and Purity: A Procurement Baseline

2-Iodo-4-methoxybenzyl bromide is commercially available from multiple suppliers with specified purity levels, a key factor for reliable research. For instance, one reputable vendor offers the compound with a purity of ≥95% , while another lists a purity of 98% . This contrasts with less specialized benzyl halides, which may be available in a wider range of purities or require in-house purification. The established supply chain and defined purity specifications reduce the burden on procurement teams and ensure consistency in experimental results.

Procurement Quality Control Sourcing

Optimal Research and Industrial Application Scenarios for 2-Iodo-4-methoxybenzyl bromide (CAS 332124-25-1) Based on Quantitative Evidence


Convergent Synthesis of Complex Biaryl and Heterobiaryl Scaffolds via Orthogonal Cross-Coupling

The primary application scenario leverages the compound's orthogonal reactivity . In this workflow, a Suzuki-Miyaura cross-coupling is first performed on the aryl iodide moiety to install a boronic acid or ester derivative, constructing a biaryl or heterobiaryl framework. The benzylic bromide remains untouched, serving as a latent electrophilic handle for a subsequent step, such as nucleophilic substitution with an amine, alkoxide, or thiol. This two-step, one-molecule strategy is ideal for building complex, polysubstituted molecules, including pharmaceutical candidates and advanced materials, where step-economy and high overall yield are paramount .

Synthesis of (Iodobenzyl)oxybenzaldehyde Derivatives for Medicinal Chemistry

This compound is a key starting material for synthesizing (iodobenzyl)oxybenzaldehydes, which are valuable intermediates in medicinal chemistry . The target compound (or closely related iodobenzyl bromides) undergoes O-benzylation with hydroxybenzaldehydes to generate these intermediates in high yields (77-100%). These products serve as precursors to bioactive compounds, including voltage-gated sodium channel blockers like Safinamide and Ralfinamide. The ability to incorporate the iodine atom into the final product or use it as a synthetic handle for further diversification is a distinct advantage in drug discovery and development programs .

Preparation of Benzylic Amines and Ethers via Selective SN2 Reactions

The benzylic bromide in 2-iodo-4-methoxybenzyl bromide is highly reactive towards nucleophilic substitution (SN2) . This allows for the efficient and selective installation of a wide range of nucleophiles (e.g., amines, alkoxides, thiols) while the aryl iodide remains intact. This scenario is particularly useful for late-stage diversification of complex molecules, where the introduction of a new functional group at the benzylic position is desired without affecting the aryl iodide handle. The resulting products, which retain the aryl iodide, can then be used in further cross-coupling reactions, enabling a highly modular synthetic approach .

In-House Synthesis Evaluation: Benchmarking Against a Known Yield

For process chemists and procurement managers considering in-house synthesis versus commercial purchase, the reported 45% isolated yield for the synthesis of 2-iodo-4-methoxybenzyl bromide provides a critical, quantifiable benchmark . This yield, achieved via a specific patent procedure, allows for a direct cost-benefit analysis. The cost of raw materials (3-iodoanisole, bromomethyl methyl ether), catalyst, solvents, and labor for the 2-day reaction and purification can be weighed against the price of the commercially available compound (≥95-98% purity). This evidence-based approach informs strategic procurement decisions, minimizing the risk of investing in a low-yielding or problematic in-house synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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